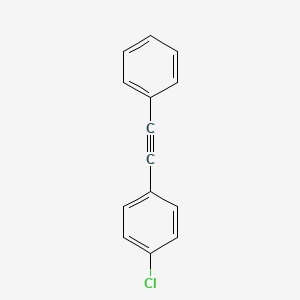

1-Chloro-4-(phenylethynyl)benzene

Descripción

Contextualization within Halogenated Arylalkynes

1-Chloro-4-(phenylethynyl)benzene is a prominent member of the halogenated arylalkyne family. This class of compounds is characterized by the presence of at least one halogen atom and an alkyne functional group attached to an aromatic ring system. The combination of the aryl halide and the alkyne moiety within the same molecule makes these compounds exceptionally versatile intermediates. The carbon-halogen bond and the carbon-carbon triple bond provide two distinct reactive sites, enabling a wide range of chemical transformations, most notably in the field of metal-catalyzed cross-coupling reactions. The reactivity of the halogen can be tuned based on its identity (F, Cl, Br, I), with chlorides often offering a balance between stability and reactivity.

Significance as a Building Block and Research Target

The significance of this compound in organic chemistry stems primarily from its role as a bifunctional building block. The presence of the chloro group and the terminal alkyne allows for selective and sequential reactions. It is a key substrate in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Kumada couplings. sigmaaldrich.comwikipedia.orgnih.gov These reactions are fundamental for the construction of complex molecular architectures containing carbon-carbon bonds.

Due to its utility, this compound is a frequent target in methodological research aimed at developing more efficient, sustainable, and milder catalytic systems. nih.govorganic-chemistry.org For instance, it has been used in the synthesis of polysubstituted naphthalene (B1677914) derivatives and other diarylalkynes, which are important structural motifs in materials science and medicinal chemistry. sigmaaldrich.comlookchem.comrsc.org The ability to use a relatively less reactive aryl chloride in coupling reactions is a testament to the advancements in modern catalyst design.

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical properties and synthetic utility of this compound. The content will adhere strictly to its identity, physical and spectral characteristics, common synthetic preparations, and its reactivity in key organic transformations. The discussion is centered on its function as a research chemical and synthetic intermediate within the context of advanced organic chemistry.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound have been well-characterized.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 1-chloro-4-(2-phenylethynyl)benzene nih.gov |

| CAS Number | 5172-02-1 nih.govsigmaaldrich.comlookchem.comsigmaaldrich.com |

| Molecular Formula | C₁₄H₉Cl nih.govlookchem.comuni.lu |

| Molecular Weight | 212.67 g/mol nih.govsigmaaldrich.comsigmaaldrich.com |

| Melting Point | 81-83 °C sigmaaldrich.comlookchem.com |

| Boiling Point | 327 °C at 760 mmHg lookchem.com |

| Density | 1.19 g/cm³ lookchem.com |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.51-7.54 (m, 2H), 7.45-7.47 (m, 2H), 7.32-7.36 (m, 5H) ppm rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75, 90.28, 88.21 ppm rsc.org |

| Infrared (IR) | (neat, cm⁻¹): 3049, 1590, 1496, 1481, 1440, 1399, 1265, 1091, 831, 751, 732, 687, 512 rsc.org |

| High-Resolution Mass Spectrometry (HRMS) | [M]⁺ calcd for C₁₄H₉Cl: 212.0393; found: 212.0394 rsc.org |

Synthesis and Reactivity

Synthesis via Sonogashira Coupling

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org In a typical synthesis of this compound, phenylacetylene (B144264) is coupled with a 1-chloro-4-halobenzene (commonly 1-chloro-4-iodobenzene (B104392) or 1-bromo-4-chlorobenzene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base like triethylamine. wikipedia.orgorganic-chemistry.org

Recent advancements have focused on developing copper-free Sonogashira reactions to avoid issues with homocoupling of the alkyne and the toxicity of copper. nih.gov These methods often employ specialized palladium catalysts and may be conducted under very mild conditions, such as at room temperature. nih.gov For example, a nickel-nanoparticle-supported catalyst has also been shown to be effective for this transformation. rsc.org

Reactivity and Applications in Synthesis

This compound serves as a versatile substrate for constructing more complex molecules. The chloro and ethynyl (B1212043) groups offer orthogonal reactivity, allowing for selective transformations.

Further Cross-Coupling Reactions: The chloro group can participate in subsequent cross-coupling reactions. For instance, it can be coupled with Grignard reagents in a Kumada-type reaction. sigmaaldrich.com This allows for the introduction of a new carbon-carbon bond at the 4-position of the chlorophenyl ring.

Cycloaddition Reactions: The alkyne triple bond is susceptible to cycloaddition reactions. It can react with various partners to form new ring systems. A notable application is its use in catalyzed benzannulation reactions to prepare polysubstituted naphthalenes. For example, reacting this compound with an appropriate partner can yield products like 1-(4-chlorophenyl)-4-methyl-2-phenylnaphthalene. sigmaaldrich.comlookchem.com

Domino Reactions: The dual reactivity of the molecule makes it suitable for domino or tandem reaction sequences. Researchers have utilized this compound in palladium-catalyzed domino processes that involve multiple bond-forming events in a single pot, leading to the efficient synthesis of complex diarylalkynes. rsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-4-(2-phenylethynyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZAAGCDWVIPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324707 | |

| Record name | 1-Chloro-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5172-02-1 | |

| Record name | 5172-02-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(phenylethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-4-(phenylethynyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 4 Phenylethynyl Benzene

Transition Metal-Catalyzed Coupling Reactions

Among the various synthetic strategies, transition metal-catalyzed reactions, particularly those employing palladium, have proven to be the most efficient and versatile for constructing the 1-chloro-4-(phenylethynyl)benzene framework.

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netrsc.org

A primary and effective route to this compound involves the Sonogashira cross-coupling of 1-chloro-4-iodobenzene (B104392) with phenylacetylene (B144264). beilstein-journals.org The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for a selective reaction at the iodo-substituted position. researchgate.net

Table 1: Sonogashira Coupling of 1-Chloro-4-iodobenzene and Phenylacetylene This table is interactive. Users can sort and filter the data.

| Reactant 1 | Reactant 2 | Product | Catalyst System | Key Features |

|---|---|---|---|---|

| 1-Chloro-4-iodobenzene | Phenylacetylene | This compound | Palladium complexes, Copper(I) co-catalyst | Selective coupling at the iodo-position. |

The success of the Sonogashira coupling is highly dependent on the catalytic system employed. Research has focused on optimizing various components to enhance yield, selectivity, and reaction conditions.

Palladium Precursors: A variety of palladium precursors can be utilized, with common examples including PdCl₂(PPh₃)₂ and Pd(PPh₃)₄. beilstein-journals.orgrsc.org The choice of precursor can influence the reaction's efficiency.

Phosphine (B1218219) Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The electronic and steric properties of the ligand can significantly impact the outcome of the reaction. For instance, the use of aminophosphine (B1255530) ligands has been shown to be effective in certain Sonogashira reactions. researchgate.net

Copper(I) iodide is a frequently used co-catalyst in the Sonogashira reaction. researchgate.net Its primary role is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle. While copper-free Sonogashira reactions exist, the inclusion of a copper co-catalyst often leads to improved yields and milder reaction conditions. researchgate.net

The choice of solvent can have a significant impact on the Sonogashira reaction. While traditional organic solvents are commonly used, research has explored more environmentally friendly and efficient alternatives.

Ionic Liquids: Ionic liquids have been investigated as alternative solvents for Sonogashira couplings, offering potential advantages such as catalyst recyclability. beilstein-journals.org For example, γ-valerolactone-based ionic liquids have been successfully used. beilstein-journals.org

Aqueous Media: Performing the reaction in water or aqueous solutions presents a green and sustainable approach. researchgate.net The use of surfactants can create micellar systems that facilitate the reaction between the organic substrates and the water-soluble catalyst. researchgate.net

Table 2: Effect of Solvent on Sonogashira Coupling This table is interactive. Users can sort and filter the data.

| Solvent Type | Example | Advantage |

|---|---|---|

| Ionic Liquid | γ-valerolactone-based ionic liquids | Potential for catalyst recycling. beilstein-journals.org |

| Aqueous Media | Water with surfactants | Environmentally friendly. researchgate.net |

To improve the economic and environmental viability of the synthesis, significant effort has been dedicated to developing recyclable catalytic systems.

Magnetically Recoverable Nanoparticles: A notable advancement is the use of catalysts immobilized on magnetic nanoparticles. nih.gov For instance, a bimetallic catalyst of iron and cobalt on magnetic nanoparticles (Fe₃O₄@PEG/Cu-Co) has been shown to be effective for Sonogashira couplings in water. nih.gov This allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse in subsequent reactions.

Decarbonylative Alkynylation Approaches

Other Metal-Catalyzed Cross-Couplings

Beyond decarbonylative approaches, traditional cross-coupling reactions remain a mainstay for the synthesis of diarylacetylenes. These reactions typically involve the direct coupling of an aryl halide with a terminal alkyne.

Nickel-catalyzed cross-coupling reactions have gained significant attention due to the lower cost and earth abundance of nickel compared to palladium. ucla.edu These reactions often exhibit unique reactivity and selectivity profiles. ucla.edu While specific examples for the direct synthesis of this compound using nickel catalysis were not found in the search results, the general principles of nickel-catalyzed cross-coupling suggest its applicability. ucla.edursc.org For instance, nickel catalysts are effective in C-S cross-coupling of sterically hindered substrates, highlighting their potential in challenging coupling reactions. rsc.org

Copper-catalyzed reactions, particularly the Sonogashira reaction, are widely used for the synthesis of alkynes. While the classic Sonogashira reaction employs a palladium co-catalyst, copper plays a crucial role in the catalytic cycle. There are also copper-catalyzed, palladium-free versions of this reaction.

A one-pot sequential Heck/Sonogashira cross-coupling reaction has been described for the synthesis of related diarylacetylenes. rsc.org This methodology involves an initial palladium-catalyzed Heck reaction followed by a copper-co-catalyzed Sonogashira coupling. rsc.org For the Sonogashira step, a typical catalytic system includes a palladium source, a copper(I) salt (e.g., CuI), and a phosphine ligand. rsc.orgrsc.org The reaction is generally carried out in the presence of a base, such as an amine or an inorganic base like cesium carbonate. rsc.orgacs.org

Recent developments have focused on creating milder and more environmentally friendly conditions, such as room-temperature, copper-free, and amine-free Sonogashira reactions. acs.org One such system utilizes Pd(CH₃CN)₂Cl₂ and cataCXium A as the catalytic system with Cs₂CO₃ as the base in 2-MeTHF at room temperature. acs.org

Table 2: Copper-Cocatalyzed Sonogashira Reaction for Diarylacetylene Synthesis

| Entry | Aryl Halide | Alkyne | Pd-Catalyst | Cu-Catalyst | Ligand | Base | Solvent | Temp (°C) |

| 1 | 4-Bromoiodobenzene | Phenylacetylene | Pd(0)@TpPa-1 | CuI | PPh₃ | Cs₂CO₃ | DMF | 105 |

| 2 | 1-Iodo-4-(phenylethynyl)benzene (B15124408) | 1,4-Diethynylbenzene | Pd(PPh₃)₄ | CuI | - | Diisopropylamine | Toluene | 65 |

Organocatalytic Synthetic Routes

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, offering an alternative to metal-based catalysts. beilstein-journals.org This field has grown rapidly, providing novel and often more sustainable synthetic methods. However, based on the provided search results, there is currently no specific information available on the organocatalytic synthesis of this compound. The development of such a route would be a significant advancement, potentially offering a metal-free pathway to this class of compounds.

Synthesis from Benzyl (B1604629) Chloride Derivatives and Benzaldehyde (B42025) Equivalents

The synthesis of arylalkynes from aldehyde precursors is a cornerstone of organic synthesis. For this compound, 4-chlorobenzaldehyde (B46862) serves as a key benzaldehyde equivalent. A prominent method for the conversion of aldehydes to terminal alkynes is the Corey-Fuchs reaction. wikipedia.orgtcichemicals.com This two-step sequence first transforms the aldehyde into a 1,1-dibromoalkene, which is then converted to the terminal alkyne.

The initial step involves the reaction of 4-chlorobenzaldehyde with a reagent prepared from triphenylphosphine (B44618) and carbon tetrabromide to yield 1-(1,1-dibromoethenyl)-4-chlorobenzene. wikipedia.orgorganic-chemistry.org In the subsequent step, treatment of this intermediate with a strong base, such as n-butyllithium, induces elimination of hydrogen bromide and a lithium-halogen exchange, followed by rearrangement to form 1-chloro-4-ethynylbenzene. tcichemicals.comorganic-chemistry.org This terminal alkyne can then be coupled with a phenyl source, typically through a Sonogashira coupling with an aryl halide like iodobenzene, to furnish the final product, this compound.

An alternative, though less direct, route commencing from a benzaldehyde equivalent is the Wittig reaction. researchgate.net In this approach, 4-chlorobenzaldehyde can be reacted with a phosphonium (B103445) ylide generated from benzyl chloride and triphenylphosphine. This reaction yields 1-chloro-4-(2-phenylvinyl)benzene (a stilbene (B7821643) derivative). To obtain the desired alkyne, the vinyl group must undergo further transformation, typically a bromination to the corresponding dibromoethane derivative, followed by a double dehydrobromination reaction.

General Considerations in Synthetic Development

The practical synthesis of this compound requires careful consideration of several factors to ensure high efficiency, selectivity, and applicability to a range of substrates.

Reaction Efficiency and Yield Optimization

The optimization of reaction conditions is paramount for maximizing the yield and efficiency of the synthesis of this compound. The Sonogashira coupling, which is a key step in many synthetic routes to this compound, has been the subject of extensive optimization studies. The choice of catalyst, ligands, base, and solvent all play a crucial role.

Palladium complexes are the most common catalysts for Sonogashira couplings. Optimizing the catalyst loading is critical; while higher loadings can increase reaction rates, they also increase costs and the potential for metal contamination in the final product. Research has focused on developing highly active catalyst systems that can operate at low loadings, in some cases at parts-per-million (ppm) levels. youtube.com The choice of phosphine ligand for the palladium catalyst is also critical. Electron-rich and sterically bulky phosphines can enhance the catalytic activity.

The table below summarizes how different parameters can be varied to optimize the yield in a typical Sonogashira coupling for the synthesis of diarylalkynes.

| Parameter | Variation | Effect on Yield and Efficiency |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | The choice of palladium precursor can influence reaction rates and catalyst stability. |

| Ligand | PPh₃, XPhos, SPhos, PCyp₃ organic-chemistry.org | Bulky and electron-rich ligands can improve catalytic turnover and prevent catalyst deactivation. |

| Copper Co-catalyst | CuI, CuBr | The presence of a copper(I) co-catalyst often accelerates the reaction but can also lead to alkyne homocoupling (Glaser coupling). |

| Base | Et₃N, i-Pr₂NEt, Cs₂CO₃, K₂CO₃ | The base is required to neutralize the HX produced and to deprotonate the terminal alkyne. Its strength and solubility can impact the reaction rate. |

| Solvent | Toluene, THF, DMF, MeCN | The solvent affects the solubility of the reactants and catalyst, which in turn influences the reaction kinetics. |

| Temperature | Room Temperature to >100 °C | Higher temperatures generally increase the reaction rate but can also lead to the formation of side products and catalyst decomposition. |

For the Corey-Fuchs reaction, the yield can be improved by using zinc dust, which can reduce the amount of triphenylphosphine required and simplify the purification of the intermediate dibromoalkene. jk-sci.com

Selectivity Control in Arylalkyne Formation

Selectivity is a major consideration in the synthesis of unsymmetrical diarylalkynes like this compound. In the context of the Sonogashira coupling, the primary challenge is to prevent the homocoupling of the terminal alkyne (in this case, phenylacetylene or 1-chloro-4-ethynylbenzene), which leads to the formation of symmetrical diarylalkynes as byproducts.

The formation of these homocoupled products, often referred to as Glaser coupling products, is typically promoted by the copper co-catalyst in the presence of an oxidant (like air). To enhance the selectivity for the desired cross-coupled product, several strategies can be employed:

Copper-Free Conditions: Performing the Sonogashira coupling in the absence of a copper co-catalyst can significantly suppress alkyne homocoupling. This often requires the use of more active palladium catalysts or different reaction conditions.

Control of Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of oxygen, which is an oxidant that promotes Glaser coupling.

Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thereby disfavoring the bimolecular homocoupling reaction relative to the cross-coupling reaction.

Choice of Base and Solvent: The reaction medium can influence the relative rates of the cross-coupling and homocoupling pathways. The appropriate choice of base and solvent is therefore important for maximizing selectivity.

Functional Group Compatibility

The ability of a synthetic method to tolerate a wide range of functional groups is a critical measure of its utility. In the synthesis of this compound and its derivatives, the compatibility of the reaction conditions with various substituents on the aromatic rings is essential.

Palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, are known for their excellent functional group tolerance. nih.govnih.gov This is a key advantage of this method for synthesizing complex molecules. A variety of functional groups are compatible with typical Sonogashira conditions, including:

Halogens: While the reaction occurs at a carbon-halogen bond (typically C-I or C-Br), other halogens like chlorine on the aromatic ring are generally well-tolerated, as is the case in the synthesis of the title compound.

Ester and Amide Groups: These are generally stable under Sonogashira conditions. organic-chemistry.org

Nitriles: The cyano group is also compatible. organic-chemistry.org

Ketones and Aldehydes: These functional groups are typically tolerated, although side reactions can occur under certain conditions, particularly with strong bases or high temperatures.

Nitro Groups: While generally tolerated, nitro groups can sometimes be reduced under certain palladium-catalyzed conditions, especially if a reducing agent is present.

The Corey-Fuchs reaction also exhibits a degree of functional group tolerance. However, the use of a very strong base like n-butyllithium in the second step means that the substrate cannot contain acidic protons that are more acidic than the terminal alkyne being formed. Functional groups that are sensitive to strong bases or nucleophiles, such as esters or ketones, may also be incompatible unless they are protected.

Reactivity and Transformations of 1 Chloro 4 Phenylethynyl Benzene

Reactivity of the Halogen Moiety

The chlorine atom on the benzene (B151609) ring is a key site for reactions that form new carbon-carbon or carbon-heteroatom bonds. Its reactivity is influenced by the presence of the phenylethynyl group.

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for aryl halides. In this process, a nucleophile replaces the halogen on the aromatic ring. The reaction typically proceeds through an addition-elimination mechanism, which is facilitated by the presence of electron-withdrawing groups at the ortho and/or para positions to the leaving group. chemistrysteps.comlibretexts.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. chemistrysteps.comlibretexts.org

The phenylethynyl group is generally considered to be electron-withdrawing, which should activate the chlorine-bearing carbon towards nucleophilic attack. Therefore, 1-chloro-4-(phenylethynyl)benzene is expected to undergo nucleophilic aromatic substitution with strong nucleophiles like alkoxides, thiolates, or amines under appropriate conditions, typically high temperatures. The reaction would involve the attack of the nucleophile on the carbon atom bonded to the chlorine, followed by the departure of the chloride ion to restore the aromaticity of the ring.

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. The chlorine atom of this compound serves as an excellent handle for such transformations, allowing for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This method is widely used to form biaryl compounds. For this compound, a Suzuki-Miyaura coupling would replace the chlorine atom with an aryl or vinyl group.

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of unsymmetrical diarylacetylenes. By reacting this compound with another terminal alkyne, more complex poly-alkyne structures can be assembled.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a versatile method for synthesizing arylamines. This compound can be coupled with primary or secondary amines to yield N-aryl derivatives, which are important structures in pharmaceuticals and materials science.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | Biaryl |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Diarylacetylene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, P(t-Bu)₃, NaOt-Bu | Arylamine |

Reactivity of the Alkynyl Group

The carbon-carbon triple bond of the phenylethynyl group is rich in π-electrons, making it susceptible to a variety of addition and cycloaddition reactions.

The alkyne functionality can be selectively reduced. Catalytic hydrogenation of the triple bond can yield either a (Z)-alkene, a (E)-alkene, or an alkane, depending on the catalyst and reaction conditions.

Stereoselective Hydrogenation to Alkenes: The use of specific catalysts allows for the control of the stereochemical outcome of the hydrogenation. For example, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is commonly used for the syn-addition of hydrogen, leading to the formation of the (Z)-alkene (cis). Conversely, dissolving metal reductions, such as with sodium in liquid ammonia, typically result in the anti-addition of hydrogen, yielding the (E)-alkene (trans). Iron-based catalysts have also been explored for the stereoselective hydrogenation of alkynes. rsc.org

Complete Hydrogenation to Alkanes: In the presence of more active catalysts like palladium on carbon (Pd/C) and under a hydrogen atmosphere, the alkyne can be fully reduced to the corresponding alkane, 1-chloro-4-(2-phenylethyl)benzene. Studies on the related compound 1,4-bis(phenylethynyl)benzene (B159325) have shown that the volatility of the products does not change monotonically with the extent of hydrogenation. nih.gov

| Reagent/Catalyst | Product | Stereochemistry |

|---|---|---|

| H₂, Lindlar's Catalyst | (Z)-1-Chloro-4-(2-phenylvinyl)benzene | Cis |

| Na, NH₃ (l) | (E)-1-Chloro-4-(2-phenylvinyl)benzene | Trans |

| H₂, Pd/C | 1-Chloro-4-(2-phenylethyl)benzene | N/A |

The alkyne can participate as a 2π component in various cycloaddition reactions, leading to the formation of new ring systems.

Benzannulation Reactions: this compound has been used in the synthesis of polysubstituted naphthalene (B1677914) derivatives through acid-catalyzed benzannulation reactions. sigmaaldrich.com This type of reaction involves the formal [4+2] cycloaddition of the alkyne with a suitable diene, followed by aromatization.

Trimerization: In the presence of certain transition metal catalysts, such as those based on cobalt or nickel, alkynes can undergo cyclotrimerization to form substituted benzene rings. The trimerization of this compound would be expected to produce a mixture of 1,2,4- and 1,3,5-trisubstituted benzene derivatives.

Diels-Alder Reactions: The alkyne can also act as a dienophile in [4+2] Diels-Alder reactions. For instance, related bis(phenylethynyl)benzenes have been shown to react with dienes like tetracyclone in double Diels-Alder additions to form complex polycyclic aromatic hydrocarbons. nsf.gov

The triple bond can also undergo addition reactions with water (hydration) or amines (hydroamination) to introduce new functional groups.

Hydration: The acid-catalyzed or, more commonly, mercury(II)- or gold(I)-catalyzed addition of water across the triple bond follows Markovnikov's rule. For an internal alkyne like this compound, this would lead to the formation of two possible ketone products after tautomerization of the initial enol intermediate. The regioselectivity can be influenced by the electronic nature of the substituents on the two phenyl rings.

Hydroamination: The addition of an N-H bond of an amine across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals and typically produces enamines or imines as products. This transformation provides a direct route to nitrogen-containing compounds from alkynes.

Derivatization for Extended π-Conjugation

The extension of the π-conjugated system of this compound is primarily achieved through cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon bonds, enabling the construction of larger, more complex aromatic and acetylenic structures. The inherent reactivity of the chloro and ethynyl (B1212043) groups provides two distinct points for such modifications.

Synthesis of Multi-Ethynylbenzene Frameworks

The construction of multi-ethynylbenzene frameworks from this compound is a sophisticated process that hinges on the strategic use of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. However, the relatively low reactivity of the aryl chloride in this compound compared to its bromide and iodide counterparts presents a significant synthetic challenge. Overcoming this hurdle often requires specialized catalyst systems and optimized reaction conditions.

While direct Sonogashira coupling of this compound with terminal alkynes to build larger frameworks is not extensively documented, the synthesis of analogous, highly conjugated structures like 1,4-bis(phenylethynyl)benzenes (BPEBs) and their derivatives provides insight into the methodologies that could be adapted. Research into the synthesis of these materials typically employs more reactive aryl halides, such as aryl iodides and bromides, to ensure high yields and reaction efficiency. For instance, the synthesis of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene has been successfully achieved starting from 1-iodo-4-(phenylethynyl)benzene (B15124408) and 1,4-diethynylbenzene, utilizing a palladium catalyst (Pd(PPh₃)₄) in the presence of a copper(I) co-catalyst (CuI). nih.gov

The development of highly active palladium catalysts has been a focus of research to enable the coupling of less reactive aryl chlorides. organic-chemistry.org These advanced catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can facilitate the oxidative addition of the aryl chloride to the palladium center, which is a critical step in the catalytic cycle. Such advancements are crucial for the potential use of this compound as a building block for multi-ethynylbenzene frameworks.

The general approach for synthesizing a symmetrical multi-ethynylbenzene framework, such as a derivative of 1,4-bis(phenylethynyl)benzene, would involve the coupling of an aryl halide with a terminal alkyne. The table below outlines a representative set of reactants and catalysts for such a transformation, highlighting the common preference for more reactive halides.

| Aryl Halide Reactant | Alkyne Reactant | Catalyst System | Product |

| 1-Iodo-4-(phenylethynyl)benzene | 1,4-Diethynylbenzene | Pd(PPh₃)₄ / CuI | 1,4-Bis(4-(phenylethynyl)phenylethynyl)benzene |

| 4-Bromo-2,6-difluoro(trifluoromethoxy)benzene | Terminal Alkyne | Tetrakis(triphenylphosphine)palladium(0) / CuI | Substituted 1,4-Bis(phenylethynyl)benzene |

The synthesis of these extended π-systems is of significant interest for applications in liquid crystals and other advanced materials. nih.govnih.gov The electronic and photophysical properties of the resulting multi-ethynylbenzene frameworks are highly dependent on the nature and substitution pattern of the constituent aromatic rings.

Catalytic Aspects in the Chemistry of 1 Chloro 4 Phenylethynyl Benzene

Palladium Catalyst Systems

Palladium catalysis is fundamental in cross-coupling reactions for the synthesis and functionalization of 1-chloro-4-(phenylethynyl)benzene. The efficacy of these catalytic systems is highly dependent on the choice of ligands, the phase of the catalyst, and the specific reaction pathway.

Ligand Effects on Catalytic Performance (e.g., XantPhos, Triarylphosphines)

The choice of phosphine (B1218219) ligand is critical in tuning the reactivity and stability of palladium catalysts. Ligands modulate the electronic and steric environment of the palladium center, directly influencing catalytic activity.

Bulky biaryl phosphines, such as XPhos, and chelating diphosphines like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), are prominent in palladium-catalyzed reactions involving aryl chlorides. The steric bulk and strong electron-donating nature of these ligands promote the formation of the catalytically active monoligated Pd(0) species, which facilitates the challenging oxidative addition step with less reactive aryl chlorides. nih.gov

Xantphos, in particular, has been successful in broadening the substrate scope of amination and coupling reactions. chem17.com However, the ratio of palladium to ligand can dramatically affect the reaction rate. While an initial increase in Xantphos concentration can accelerate the reaction, higher concentrations often lead to the formation of an inactive or less active bis-ligated Pd(Xantphos)₂ complex. chem17.com This complex's low reactivity is attributed to a large binding constant for the second ligand, which slows the generation of the active mono-ligated catalyst. chem17.com

Other ligands, such as the BippyPhos family and cataCXium A, have also been employed. For instance, a combination of Pd(CH₃CN)₂Cl₂ and the triarylphosphine ligand cataCXium A has been used for the copper-free Sonogashira coupling to produce various diarylalkynes. acs.org NIXANTPHOS has been shown to outperform Xantphos in the amination of unactivated aryl chlorides, enabling the reaction to proceed with very low palladium loading. researchgate.net

Table 1: Comparison of Selected Ligands in Palladium-Catalyzed Reactions

| Ligand | Catalyst System Example | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| XantPhos | Pd₂(dba)₃ / Xantphos | C-N Amination | High ligand concentration can inhibit the reaction by forming inactive Pd(Xantphos)₂. chem17.com | chem17.com |

| NIXANTPHOS | Pd(OAc)₂ / NIXANTPHOS | Buchwald-Hartwig Amination | Outperforms Xantphos for unactivated aryl chlorides, allowing for lower catalyst loading. researchgate.net | researchgate.net |

| Triarylphosphines (e.g., cataCXium A) | Pd(CH₃CN)₂Cl₂ / cataCXium A | Copper-Free Sonogashira | Effective for coupling aryl halides and alkynes in the absence of copper co-catalysts. acs.org | acs.org |

| Biaryl Phosphines (e.g., XPhos) | Pd / XPhos | C-N Amination / Cyclization | Facilitates coupling of challenging substrates like chloroanilines due to steric bulk and electron-donating properties. nih.gov | nih.gov |

Heterogeneous vs. Homogeneous Catalysis

Both heterogeneous and homogeneous palladium catalysts are utilized in reactions involving chloroarenes. The choice between them involves a trade-off between catalyst activity, selectivity, and recyclability.

Homogeneous catalysts , where the catalyst is in the same phase as the reactants, generally offer higher activity and selectivity under milder reaction conditions. mdpi.com This is due to the absence of mass transfer limitations and the well-defined nature of the active sites. mdpi.com However, the separation of the catalyst from the product mixture can be challenging and costly, limiting industrial applications. mdpi.comresearchgate.net

Heterogeneous catalysts , such as palladium supported on carbon (Pd/C), offer significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for recycling. mdpi.comresearchgate.net This makes them more environmentally friendly and cost-effective for large-scale production. nih.gov Heterogeneous Pd/C systems have been effectively used for the copper-free Sonogashira coupling of aryl chlorides, including substrates like this compound. rsc.org However, they can sometimes suffer from lower activity and selectivity compared to their homogeneous counterparts. mdpi.com There is also an ongoing debate about whether some reactions catalyzed by supposedly heterogeneous catalysts are, in fact, driven by leached, soluble palladium species acting as a homogeneous catalyst. researchgate.net

Mechanistic Pathways of Palladium-Catalyzed Transformations

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Buchwald-Hartwig amination, proceeds through a catalytic cycle involving three key steps:

Oxidative Addition: The active Pd(0) species reacts with the aryl halide (Ar-X), in this case, this compound, to form a Pd(II)-aryl complex (Ar-Pd-X). nih.govresearchgate.net This step is often rate-determining, especially with less reactive aryl chlorides. acs.orgrsc.org

Transmetalation or Associative Ligand Exchange: In a Sonogashira coupling, the copper acetylide (Cu-C≡CR) formed in situ transmetalates with the Ar-Pd-X complex to form an Ar-Pd-C≡CR species, regenerating the copper catalyst. nih.gov In an amination reaction, the amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex. nih.gov

Reductive Elimination: The desired coupled product, for example, a diarylacetylene or an arylamine, is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net

An alternative mechanism has been proposed for heterogeneous Pd/C catalysis, which involves a single electron-transfer (SET) from the Pd(0) surface to the chloroaryl substrate. This generates a chloroaryl radical anion that decomposes to an aryl radical and a chloride anion, which then leads to the coupled product. rsc.org

Copper Catalyst Systems

Copper catalysts play a crucial, often co-catalytic, role in the synthesis of alkyne-containing compounds like this compound.

Role of Copper in Sonogashira Coupling

In the classic Sonogashira-Hagihara reaction, a copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst alongside the primary palladium catalyst. nih.gov The primary role of copper is to activate the terminal alkyne. It reacts with the alkyne in the presence of a base to form a copper acetylide intermediate. nih.gov This copper acetylide is more reactive towards the palladium complex than the alkyne itself, facilitating the crucial transmetalation step in the palladium catalytic cycle. nih.gov While this methodology is highly efficient, the use of copper can lead to the homocoupling of alkynes (Glaser coupling) and introduces concerns regarding catalyst toxicity and product contamination, prompting the development of copper-free Sonogashira protocols. acs.orgnih.gov

Bimetallic Copper-Palladium Catalysis

The Sonogashira coupling is the archetypal example of bimetallic copper-palladium catalysis for the formation of C(sp²)-C(sp) bonds. nih.gov The synergy between the two metals allows the reaction to proceed under mild conditions with high efficiency. The palladium complex catalyzes the main cross-coupling cycle, while the copper co-catalyst facilitates the activation of the alkyne. This dual catalytic system has been instrumental in the synthesis of a vast array of substituted alkynes, including the direct synthesis of this compound from 1,4-dichlorobenzene (B42874) and phenylacetylene (B144264). rsc.org

Nickel Catalyst Systems

Nickel-catalyzed cross-coupling reactions have become powerful methods for the formation of carbon-carbon bonds. In the context of this compound, nickel catalysts are instrumental in reactions that functionalize the chloro-substituted aromatic ring. These systems are often preferred due to nickel's lower cost compared to precious metals like palladium.

Research into nickel-catalyzed reductive cross-coupling has shown that these reactions are effective for joining two electrophiles, such as an aryl halide and another organic halide. nih.gov For a substrate like this compound, a typical reaction might involve its coupling with another electrophile in the presence of a nickel(II) pre-catalyst, a suitable ligand, and a terminal reductant like manganese (Mn⁰) or zinc (Zn). nih.govnih.gov

A critical consideration when using chlorinated substrates is the potential for halide exchange processes. For instance, in some nickel-catalyzed reactions, the use of a chloride-containing precatalyst can lead to the formation of undesired alkenyl chloride byproducts, which may be inert to the subsequent cross-coupling steps. nih.gov This necessitates careful selection of the catalyst and reaction conditions to maximize the yield of the desired product. The choice of ligand, often a chiral bis(oxazoline) (BOX) or a phosphine ligand, is crucial for achieving high reactivity and, in some cases, enantioselectivity. nih.gov

Table 1: Components of a Typical Nickel-Catalyzed Cross-Coupling System

| Component | Example | Function |

|---|---|---|

| Nickel Pre-catalyst | NiCl₂ | Source of active Ni(0) catalyst |

| Ligand | Bis(oxazoline) (BOX) ligands | Stabilizes catalyst, influences reactivity and selectivity |

| Reductant | Manganese (Mn⁰), Zinc (Zn) | Reduces Ni(II) to the active Ni(0) catalytic species |

| Substrate 1 | This compound | Aryl electrophile |

| Substrate 2 | Acyl chlorides, α-chloro phosphonates | Second electrophile |

Green Chemistry Approaches in Catalysis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis and modification of this compound, these principles are applied through the use of eco-friendly solvents and the development of sustainable, recyclable catalyst systems.

Use of Environmentally Benign Solvents (e.g., Ionic Liquids, Aqueous Media)

The choice of solvent is a major factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry seeks to replace these with safer alternatives.

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Recent developments have shown that cross-coupling reactions, such as the Sonogashira coupling to produce diarylalkynes, can be effectively carried out in water. nih.gov For example, a bimetallic magnetic nanoparticle catalyst was found to be highly effective for coupling aryl halides with phenylacetylene in water, demonstrating the feasibility of synthesizing compounds like this compound in aqueous systems. nih.gov The addition of polyethylene (B3416737) glycol (PEG) chains to the catalyst was shown to enhance its efficiency in water. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. In organic synthesis, ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) have been used as media for various reactions, such as N-substitution, offering excellent yields under mild conditions. organic-chemistry.org While not specifically documented for this compound, this technology is applicable to similar synthetic transformations, providing a more sustainable alternative to conventional solvents. organic-chemistry.org

Other Sustainable Solvents: Research has also explored the use of solvents like ethyl acetate, which is considered a more sustainable option for one-pot syntheses of related compounds. nih.gov

Table 2: Comparison of Solvents in Catalytic Reactions

| Solvent Type | Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Conventional | Toluene, Tetrahydrofuran (THF) | Good solubility for many organic reagents | Volatile, often toxic and flammable |

| Aqueous Media | Water | Non-toxic, non-flammable, inexpensive | Poor solubility for nonpolar organic compounds |

Catalyst Recycling and Sustainability

A key aspect of green catalysis is the ability to recover and reuse the catalyst, which is particularly important for expensive or toxic metal catalysts. This not only reduces costs but also minimizes waste and environmental contamination.

One of the most promising strategies involves immobilizing the catalyst on a solid support. For instance, a novel bimetallic magnetic catalyst, Fe₃O₄@PEG/Cu-Co, has been developed for Sonogashira coupling reactions in water. nih.gov The magnetic iron oxide core allows for the easy separation of the catalyst from the reaction mixture using an external magnet. The catalyst can then be washed and reused for multiple reaction cycles with minimal loss of activity. nih.gov This approach combines the benefits of a green solvent (water) with a highly efficient and recyclable catalytic system, representing a significant step towards sustainable chemical manufacturing. nih.gov

The development of such systems is crucial for the long-term viability and environmental compatibility of synthetic processes involving compounds like this compound. The focus is on creating closed-loop systems where catalysts are not consumed but are instead used repeatedly. youtube.com

Table 3: Example of a Recyclable Catalyst System

| Catalyst System | Reaction | Solvent | Recovery Method | Recyclability |

|---|

Spectroscopic Characterization Techniques in the Analysis of 1 Chloro 4 Phenylethynyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-Chloro-4-(phenylethynyl)benzene, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide critical data for its structural verification.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals signals corresponding to the aromatic protons of the two phenyl rings. The spectrum is characterized by a series of multiplets in the aromatic region, generally between δ 7.32 and 7.54 ppm. rsc.org

The protons on the monochlorinated phenyl ring and the unsubstituted phenyl ring, though in similar chemical environments, exhibit distinct chemical shifts due to the influence of the electron-withdrawing chlorine atom and the delocalized π-system of the alkyne. A representative analysis shows a multiplet between δ 7.51-7.54 ppm, which can be assigned to two protons, and another multiplet at δ 7.45-7.47 ppm, also corresponding to two protons. rsc.org A more complex multiplet, integrating to five protons, is observed between δ 7.32-7.36 ppm. rsc.org These overlapping signals arise from the protons of both aromatic rings. More detailed assignments from another study report multiplets in the ranges of δ 7.32-7.37 ppm (5H) and δ 7.45-7.54 ppm (4H). rsc.org

¹H NMR Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Reference |

|---|---|---|---|

| 7.51-7.54 | m | 2H | rsc.org |

| 7.45-7.47 | m | 2H | rsc.org |

| 7.32-7.36 | m | 5H | rsc.org |

| 7.45-7.54 | m | 4H | rsc.org |

| 7.32-7.37 | m | 5H | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The two carbons of the alkyne bond typically appear in the range of δ 88-91 ppm. rsc.org Specifically, reported values are δ 90.28 and 88.21 ppm. rsc.org

The aromatic carbons resonate in the region of δ 121-135 ppm. The carbon atom bonded to the chlorine atom (C-Cl) is found at approximately δ 134.23 ppm. rsc.org Other signals for the chlorinated phenyl ring and the unsubstituted phenyl ring are observed at δ 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, and 121.75 ppm. rsc.org Another study provides a similar set of chemical shifts: δ 134.3, 132.8, 131.6, 128.7, 128.5, 128.4, 122.9, and 121.8 ppm, along with the alkyne carbons at δ 90.3 and 88.2 ppm. rsc.org

¹³C NMR Data for this compound

| Chemical Shift (δ) in ppm | Assignment | Reference |

|---|---|---|

| 134.23 | Aromatic C | rsc.org |

| 132.80 | Aromatic C | rsc.org |

| 131.58 | Aromatic C | rsc.org |

| 128.68 | Aromatic C | rsc.org |

| 128.47 | Aromatic C | rsc.org |

| 128.38 | Aromatic C | rsc.org |

| 122.89 | Aromatic C | rsc.org |

| 121.75 | Aromatic C | rsc.org |

| 90.28 | Alkyne C | rsc.org |

| 88.21 | Alkyne C | rsc.org |

| 134.3 | Aromatic C | rsc.org |

| 132.8 | Aromatic C | rsc.org |

| 131.6 | Aromatic C | rsc.org |

| 128.7 | Aromatic C | rsc.org |

| 128.5 | Aromatic C | rsc.org |

| 128.4 | Aromatic C | rsc.org |

| 122.9 | Aromatic C | rsc.org |

| 121.8 | Aromatic C | rsc.org |

| 90.3 | Alkyne C | rsc.org |

| 88.2 | Alkyne C | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides a precise mass measurement. The calculated exact mass for the molecular ion [M]⁺ is 212.0393. rsc.org Experimental results from electron ionization (EI+) HRMS show a found value of 212.0394, which is in excellent agreement with the calculated mass, confirming the molecular formula C₁₄H₉Cl. rsc.org The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be a characteristic feature in the mass spectrum, with a corresponding [M+2]⁺ peak.

High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Ionization Mode | Reference |

|---|---|---|---|---|

| [M]⁺ | 212.0393 | 212.0394 | EI+ | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and torsion angles, confirming the planar geometry of the phenyl rings and the linear nature of the C-C≡C-C unit. It would also reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as π-stacking or halogen bonding. While a specific crystallographic study for this compound was not found in the search results, a study on the related compound 1-Chloro-4-[2-(4-chloro-phenyl)ethyl]benzene highlights how such analyses can reveal details about molecular conformation and intermolecular contacts. nih.gov For this compound, such an analysis would be invaluable for a complete structural characterization in the solid state.

Theoretical and Computational Investigations of 1 Chloro 4 Phenylethynyl Benzene

Quantum Chemical Calculations

Quantum chemical methods are powerful tools for modeling the properties of molecules at the atomic and electronic levels. For conjugated systems like 1-Chloro-4-(phenylethynyl)benzene, methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed to investigate their behavior. These calculations are foundational for understanding the molecule's reactivity, stability, and its interaction with light.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic properties of this compound are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic transitions. A smaller gap generally corresponds to a molecule that is more easily excitable and more chemically reactive.

Computational studies on similar phenyl-ethynyl compounds often utilize DFT and Hartree-Fock (HF) methods to determine these orbital energies. It has been shown that unscaled DFT calculations can underestimate the gap, while HF methods may overestimate it. For π-conjugated systems, the HOMO is typically delocalized across the electron-rich parts of the molecule, while the LUMO is spread over the electron-accepting regions. In this compound, the π-system extends across the two phenyl rings and the ethynyl (B1212043) linker. The chlorine atom, being an electron-withdrawing group, influences the electron distribution and the energies of the frontier orbitals. Theoretical calculations on related chloro- and nitro-substituted benzene (B151609) derivatives have been performed to determine excitation energies, demonstrating the applicability of these methods to substituted aromatic systems.

Table 1: Key Electronic Structure Parameters (Conceptual) This table is based on general principles of quantum chemical calculations for similar molecules, as specific calculated values for this compound are not available in the cited literature.

| Parameter | Description | Expected Influence of Molecular Structure |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Delocalized π-electrons of the phenyl and ethynyl groups contribute significantly. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Lowered by the electron-withdrawing nature of the chlorine atom. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Determines the lowest excitation energy and influences chemical stability and optical properties. |

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization is performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For this compound, calculations would typically predict a nearly planar structure to maximize the conjugation of the π-system across the phenyl rings and the acetylene (B1199291) bridge.

The key structural parameters obtained from such calculations include bond lengths, bond angles, and dihedral (torsional) angles. For instance, calculations on similar molecules have been performed at the B3LYP/6-311G(d) level of theory to obtain optimized geometries. The dihedral angle between the two phenyl rings is a particularly important parameter, as any significant twisting would disrupt π-conjugation and affect the electronic and optical properties. In the solid state, intermolecular forces can cause deviations from the gas-phase optimized geometry.

Table 2: Selected Experimental and Theoretically Relevant Structural Data Experimental data provides a benchmark for the accuracy of computational geometry optimization.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉Cl | |

| Molecular Weight | 212.67 g/mol | |

| Melting Point | 81-83 °C | |

| 13C NMR (100 MHz, CDCl₃) δ (ppm) | 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75, 90.28, 88.21 | |

| HRMS (EI+) calcd. for C₁₄H₉Cl [M]⁺ | 212.0393 | |

| HRMS (EI+) found | 212.0394 |

Simulated Spectroscopic Properties

Computational methods can simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR), which can then be compared with experimental data for validation. Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies based on the optimized molecular geometry. These calculated frequencies and their corresponding intensities help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as C-H stretches, C≡C triple bond stretches, and aromatic ring modes.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing the computed ¹H and ¹³C NMR spectra with experimental results confirms the molecular structure and provides confidence in the accuracy of the underlying computational model.

Table 3: Experimental Infrared (IR) Absorption Bands These experimental values are what simulated spectra would aim to reproduce.

| Wavenumber (cm⁻¹) | Description |

|---|---|

| 3049 | Aromatic C-H Stretch |

| 1590 | Aromatic C=C Stretch |

| 1496, 1481, 1440 | Aromatic Ring Vibrations |

| 1091 | C-Cl related vibration (tentative) |

| 831 | C-H Out-of-plane Bending |

| 751, 687 | C-H Out-of-plane Bending |

Source:

Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and donor-acceptor substitutions, like this compound, are of significant interest for their nonlinear optical (NLO) properties. NLO materials can alter the properties of light passing through them, which is crucial for applications in photonics and optoelectronics. Theoretical calculations are vital for predicting and understanding the NLO response of these chromophores.

Two-Photon Absorption (TPA) Cross-Section Calculations

Two-photon absorption (TPA) is a nonlinear process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the TPA cross-section (σ₂). Large TPA cross-sections are desirable for applications like 3D microfabrication and photodynamic therapy.

Theoretical calculations of TPA cross-sections for similar phenylene-ethynylene chromophores have been performed. These calculations often involve summing over excited states to determine the imaginary part of the third-order nonlinear susceptibility, χ⁽³⁾, to which the TPA coefficient is directly proportional. For molecules like this compound, the charge asymmetry introduced by the chloro substituent on the conjugated backbone is expected to influence the transition dipole moments and thus the TPA cross-section.

Second-Order Nonlinear Optical Susceptibilities (βijk)

The molecular second-order NLO response is characterized by the first hyperpolarizability tensor, β. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The asymmetric nature of this compound (a phenyl group on one end and a chlorophenyl group on the other) makes it a candidate for possessing a significant second-order NLO response.

Theoretical studies on similar donor-acceptor substituted bis(phenylethynyl)benzenes have been conducted to calculate β values. These calculations are typically performed using sum-over-states (SOS) formalism based on electronic state information obtained from quantum chemical methods. The magnitude of β is highly sensitive to the extent of intramolecular charge transfer upon excitation. In this compound, the phenyl group acts as a weak donor and the chlorophenyl group acts as a weak acceptor, creating a push-pull system that can give rise to a measurable second-order NLO susceptibility.

Computational Design and Screening of Derivatives

The in silico design and virtual screening of derivatives of this compound represent a crucial step in the exploration of new organic materials with tailored electronic properties. By leveraging computational chemistry, researchers can predict the characteristics of novel molecules before their synthesis, saving significant time and resources. This approach is particularly valuable in the search for new molecular semiconductors.

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies are fundamental to understanding how modifications to the molecular structure of this compound influence its electronic and photophysical properties. These investigations typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the connections between chemical makeup and material performance.

A key focus of SPR studies on related phenylethynylbenzene systems is the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. acs.org The energy of these frontier orbitals is critical in determining the efficiency of charge injection and transport in an organic electronic device. acs.org For instance, in a study of 1,4-bis(phenylethynyl)benzene (B159325) derivatives, which share a similar conjugated backbone, modifications with various aromatic donor and acceptor moieties were systematically investigated. acs.orgresearchgate.netfigshare.com

The introduction of electron-donating or electron-withdrawing groups at different positions on the phenyl rings of a molecule like this compound would be expected to significantly alter its HOMO and LUMO energies. The chlorine atom in the parent compound already introduces an electron-withdrawing effect. Further derivatization could involve:

Substitution on the Phenyl Rings: Introducing functional groups such as methoxy (B1213986) (electron-donating) or cyano (electron-withdrawing) can raise or lower the HOMO and LUMO levels, respectively.

Modification of the Core Structure: Replacing one of the benzene rings with a different aromatic system, such as thiophene (B33073) or pyridine, can also have a profound impact on the electronic structure. mdpi.com

Another critical parameter evaluated in SPR studies is the reorganization energy. This property quantifies the geometric relaxation energy of a molecule upon gaining or losing an electron and is a key factor in determining the charge transport rate in organic semiconductors. researchgate.net Lower reorganization energies are generally desirable for efficient charge transport.

The following table, based on data for analogous 1,4-bis(phenylethynyl)benzene derivatives, illustrates the type of information generated in SPR studies. acs.org

| Derivative Modification | HOMO (eV) | LUMO (eV) | Reorganization Energy (eV) |

| Parent Compound | -5.8 | -1.5 | 0.25 |

| With Donor Groups | -5.5 | -1.4 | 0.22 |

| With Acceptor Groups | -6.1 | -1.9 | 0.28 |

This table is illustrative and based on general findings for a related class of compounds.

By systematically analyzing these relationships, researchers can establish clear guidelines for designing new derivatives of this compound with optimized properties for specific applications. nih.gov

Virtual Screening for Molecular Semiconductors

Virtual screening is a computational technique that allows for the rapid assessment of large libraries of virtual compounds to identify those with the most promising properties for a particular application. nih.gov In the context of this compound, virtual screening can be employed to discover derivatives with enhanced potential as molecular semiconductors. acs.org

The process typically begins with the creation of a virtual library of derivatives, where various functional groups are computationally attached to the parent structure. This library can then be screened using a hierarchical approach. nih.gov

Initial Filtering: In the first stage, simple molecular descriptors and rules, such as Lipinski's rule of five, may be used to filter out compounds with undesirable properties, although these are more common in drug discovery. researchgate.netfigshare.com For materials science, initial filters might relate to molecular weight or elemental composition.

Quantum Chemical Calculations: The remaining candidates are then subjected to more rigorous quantum chemical calculations, often at a lower level of theory to save computational cost. acs.org Key properties calculated at this stage include the HOMO and LUMO energies, the HOMO-LUMO gap, ionization potential, and electron affinity. acs.org These parameters are crucial for predicting whether a material is likely to be a p-type (hole-transporting), n-type (electron-transporting), or ambipolar semiconductor. acs.org

Refined Calculations: The most promising candidates from the second stage are then investigated using higher levels of theory to obtain more accurate predictions of their electronic properties, including reorganization energies and intermolecular electronic couplings. researchgate.netfigshare.com

A study on 1,4-bis(phenylethynyl)benzene derivatives demonstrated the effectiveness of this approach. acs.org By screening a large set of compounds with different donor and acceptor moieties, the researchers were able to identify promising candidates for p-type, n-type, and ambipolar organic molecular semiconductors. acs.orgnii.ac.jp The insights gained from such studies on related systems can guide the virtual screening of this compound derivatives for similar applications in organic electronics. rsc.org

The table below summarizes the key parameters used in the virtual screening of molecular semiconductors and their implications, based on general principles observed in studies of related compounds. acs.org

| Parameter | Implication for Semiconductor Type | Desired Range (Illustrative) |

| Ionization Potential (IP) | Lower values favor p-type behavior | 5.0 - 6.0 eV |

| Electron Affinity (EA) | Higher values favor n-type behavior | 2.5 - 3.5 eV |

| HOMO Energy | Alignment with electrode work function for hole injection | -4.8 to -5.5 eV |

| LUMO Energy | Alignment with electrode work function for electron injection | -3.6 to -4.5 eV |

This table is illustrative and based on general findings for a related class of compounds.

Through such systematic computational efforts, the vast chemical space of possible this compound derivatives can be efficiently navigated to identify lead candidates for synthesis and experimental validation as next-generation molecular semiconductors.

Advanced Applications and Emerging Research Directions

Application as a Core Building Block in Organic Synthesis

The presence of both a reactive chloro-substituent and a carbon-carbon triple bond makes 1-Chloro-4-(phenylethynyl)benzene a valuable intermediate in the synthesis of more complex molecules. It can be prepared through methods such as the palladium-catalyzed Kumada cross-coupling reaction. sigmaaldrich.comlabcompare.com

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused benzene (B151609) rings. libretexts.org this compound is utilized as a starting material for creating larger, substituted polyaromatic systems. A notable application is in the preparation of polysubstituted naphthalene (B1677914) derivatives. For instance, it is used in the synthesis of a 1:1 mixture of 1-(4-chlorophenyl)-4-methyl-2-phenylnaphthalene and 2-(4-chlorophenyl)-4-methyl-1-phenylnaphthalene. sigmaaldrich.comlabcompare.com Naphthalene, a fused two-ring system, is the simplest polycyclic aromatic compound and shares many characteristics with benzene. libretexts.org The synthesis of such complex structures is crucial for developing new materials and chemical entities.

| Reactant | Product(s) | Synthesis Type |

| This compound | 1-(4-chlorophenyl)-4-methyl-2-phenylnaphthalene | Benzannulation Reaction sigmaaldrich.com |

| This compound | 2-(4-chlorophenyl)-4-methyl-1-phenylnaphthalene | Benzannulation Reaction sigmaaldrich.com |

While direct applications of this compound as a dye precursor are not extensively documented in the provided research, related halogenated aromatic amines serve this purpose. For example, 4-Chloro-1,2-phenylenediamine is a known precursor used in permanent hair dye formulations. nih.gov This class of compounds, aromatic amines, has historically been foundational in the dye industry. nih.gov The structural characteristics of this compound, combining an aromatic system with reactive sites, suggest its potential as a scaffold for the synthesis of novel chromophores and pigments.

Optoelectronic Material Applications

The delocalized π-electron system of this compound and its derivatives is central to their use in optoelectronics. The extended conjugation across the molecule allows for interesting electronic and optical behaviors.

Derivatives of this compound, particularly those based on the 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) core, have attracted significant attention for their electronic and molecular structures. mdpi.com These types of molecules are key components in materials for various optoelectronic applications, including their potential use in the emissive layers of Organic Light-Emitting Diodes (OLEDs). The ability to tune their electronic properties through synthetic modification makes them suitable candidates for developing efficient and stable light-emitting materials.

Derivatives of 1,4-bis(phenylethynyl)benzene (BPEBs) have been successfully synthesized and utilized as crucial components in blue phase liquid crystal (BPLC) mixtures. mdpi.com BPLCs are of interest for next-generation displays due to their potential for fast response times. mdpi.com Research has shown that by modifying the substituents on the BPEB core, properties such as the nematic phase temperature range, optical anisotropy (Δn), and dielectric anisotropy (Δε) can be finely tuned. mdpi.com A liquid crystal mixture containing several BPEB derivatives was formulated that exhibited a wide blue phase temperature range of 8°C, demonstrating their practical potential in this application. mdpi.com

| Property Investigated | Significance for Liquid Crystals | Research Finding |

| Nematic Phase Temperature | Determines the operational temperature range of the LC device. | Longer alkyl chains on BPEBs lead to a wider nematic phase range. mdpi.com |

| Optical Anisotropy (Δn) | A large Δn is desirable for high contrast and brightness in displays. | Certain BPEB derivatives show high optical anisotropy. mdpi.com |

| Dielectric Anisotropy (Δε) | Affects the threshold voltage required to switch the liquid crystal molecules. | Synthesized BPEBs possess acceptable dielectric anisotropy for applications. mdpi.com |

The potential of 1,4-bis(phenylethynyl)benzene derivatives as molecular semiconductors has been explored through theoretical studies. acs.org By systematically changing the aromatic end-groups (donors and acceptors) on the phenylethynylbenzene backbone, researchers can modulate the electronic properties of the molecules. acs.org State-of-the-art calculations are used to analyze key parameters to predict the semiconductor character of these materials. acs.org

Key Properties Analyzed for Semiconductor Potential:

Energy Levels (HOMO/LUMO): Determine the charge injection and transport capabilities.

Ionization Potential & Electron Affinity: Relate to the ease of removing or adding an electron, indicating suitability for p-type or n-type conduction.

Reorganization Energy: Represents the energy required for geometric relaxation upon charge transfer, with lower values being better for charge transport.

Electronic Coupling: Describes the strength of interaction between adjacent molecules, influencing charge mobility.

This systematic screening allows for the rational design of derivatives that could function as p-type, n-type, or even ambipolar organic semiconductors for use in various electronic devices. acs.org

Photophysical Property Tuning and Engineering

The photophysical properties of this compound, a diarylalkyne, are of significant interest for applications in materials science. The core structure, characterized by a phenylacetylene (B144264) unit, provides a rigid framework that influences its electronic and emissive behaviors.

Researchers have investigated the impact of substituent groups on the photophysical characteristics of similar compounds. For instance, the introduction of a chlorine atom at the para position of one of the phenyl rings in this compound can modulate the molecule's electronic properties. This can lead to changes in its absorption and emission spectra. The chlorine atom, being an electron-withdrawing group, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on related diarylalkynes have demonstrated that the emission properties can be tuned. For example, the fluorescence and phosphorescence characteristics can be engineered by altering the electronic nature of the substituents. This tunability is crucial for the development of organic light-emitting diodes (OLEDs), molecular sensors, and photofunctional materials.

Electrocatalytic Reduction Studies

The electrocatalytic reduction of this compound is a key area of research, particularly for understanding and promoting carbon-chlorine (C-Cl) bond cleavage. This process is significant for both synthetic applications and environmental remediation.

Detailed studies have explored the electrochemical behavior of this compound. The reduction potential of the C-Cl bond can be influenced by the molecular structure and the presence of catalysts. Research has shown that the cleavage of the C-Cl bond can be facilitated by various electrocatalysts, which lower the activation energy required for the reaction.

The mechanism of electrocatalytic reduction often involves the transfer of electrons to the molecule, forming a radical anion. This intermediate can then undergo further reactions, leading to the cleavage of the C-Cl bond. The resulting aryl radical can then be trapped by a hydrogen atom source to yield the corresponding dehalogenated product, diphenylacetylene.

Future Outlook and Research Challenges

The future of this compound research is focused on developing more efficient synthetic methods, exploring new reaction pathways, and expanding its applications in nanoscience.

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of this compound and other diarylalkynes often involves Sonogashira coupling. This reaction typically utilizes a palladium catalyst and a copper co-catalyst to couple a terminal alkyne with an aryl halide. While effective, there is a drive to develop more sustainable and efficient synthetic routes.

Future research aims to:

Develop catalyst systems with lower environmental impact: This includes using more abundant and less toxic metals or developing catalyst-free methods.

Improve reaction conditions: This involves using greener solvents, lowering reaction temperatures, and reducing reaction times to minimize energy consumption.